molecular formula C15H15F2NO2 B2540860 (7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptan-3-yl)-(oxiran-2-yl)methanone CAS No. 2411264-19-0

(7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptan-3-yl)-(oxiran-2-yl)methanone

Cat. No. B2540860
CAS RN: 2411264-19-0
M. Wt: 279.287
InChI Key: AHFYFJNMOIKCLJ-UHFFFAOYSA-N
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Description

(7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptan-3-yl)-(oxiran-2-yl)methanone, also known as DFO, is a chemical compound that belongs to the class of bicyclic compounds. It is a synthetic molecule that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of (7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptan-3-yl)-(oxiran-2-yl)methanone involves the inhibition of acetylcholinesterase, leading to an increase in the concentration of acetylcholine in the synaptic cleft. This, in turn, leads to enhanced cholinergic neurotransmission, which can have both beneficial and detrimental effects depending on the context. (7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptan-3-yl)-(oxiran-2-yl)methanone has also been shown to modulate the activity of other neurotransmitter systems, such as the dopaminergic and serotonergic systems.
Biochemical and Physiological Effects
(7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptan-3-yl)-(oxiran-2-yl)methanone has been shown to have a variety of biochemical and physiological effects, depending on the dose and route of administration. It has been shown to enhance cognitive function and memory in animal models, as well as to have neuroprotective effects against oxidative stress and neuroinflammation. However, high doses of (7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptan-3-yl)-(oxiran-2-yl)methanone can lead to toxicity and adverse effects, such as seizures and respiratory depression.

Advantages and Limitations for Lab Experiments

(7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptan-3-yl)-(oxiran-2-yl)methanone has several advantages for use in lab experiments. It is a potent and selective inhibitor of acetylcholinesterase, making it a valuable tool for studying the cholinergic system. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, (7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptan-3-yl)-(oxiran-2-yl)methanone has some limitations, such as its potential toxicity and the need for caution when interpreting results obtained using high doses of the compound.

Future Directions

There are several future directions for research on (7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptan-3-yl)-(oxiran-2-yl)methanone. One area of interest is the development of novel derivatives of (7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptan-3-yl)-(oxiran-2-yl)methanone with improved pharmacological properties, such as increased selectivity and reduced toxicity. Another area of interest is the investigation of the potential therapeutic applications of (7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptan-3-yl)-(oxiran-2-yl)methanone in various neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia. Finally, further research is needed to elucidate the precise mechanisms of action of (7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptan-3-yl)-(oxiran-2-yl)methanone and its effects on other neurotransmitter systems.

Synthesis Methods

The synthesis of (7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptan-3-yl)-(oxiran-2-yl)methanone involves a multistep process that begins with the reaction of 3-azabicyclo[4.1.0]heptane with oxirane in the presence of a Lewis acid catalyst. The resulting intermediate is then reacted with phenyl magnesium bromide, followed by treatment with hydrochloric acid to obtain the final product, (7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptan-3-yl)-(oxiran-2-yl)methanone. The purity and yield of (7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptan-3-yl)-(oxiran-2-yl)methanone can be improved by using various purification techniques, such as recrystallization and column chromatography.

Scientific Research Applications

(7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptan-3-yl)-(oxiran-2-yl)methanone has been used extensively in scientific research due to its unique chemical structure and properties. It is a potent inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the breakdown of the neurotransmitter acetylcholine. (7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptan-3-yl)-(oxiran-2-yl)methanone has been used as a tool in the study of the cholinergic system and its role in various physiological and pathological conditions, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

IUPAC Name

(7,7-difluoro-1-phenyl-3-azabicyclo[4.1.0]heptan-3-yl)-(oxiran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2NO2/c16-15(17)12-6-7-18(13(19)11-8-20-11)9-14(12,15)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFYFJNMOIKCLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2(C1C2(F)F)C3=CC=CC=C3)C(=O)C4CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,7-Difluoro-3-(oxirane-2-carbonyl)-1-phenyl-3-azabicyclo[4.1.0]heptane

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